ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate is an organic compound with a complex structure that includes a cyano group, a propenoate group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(2,4-dimethoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate is unique due to its combination of a cyano group and a dimethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24393-46-2 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)8-13(10)18-3/h5-8H,4H2,1-3H3/b11-7+ |
InChI Key |
NEYPVTGUZSVTET-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.